molecular formula C16H16Cl2N2O3S B7686984 N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

Cat. No.: B7686984
M. Wt: 387.3 g/mol
InChI Key: BARMTDNRWHFQCU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes both chloro and sulfonamido functional groups, making it a subject of interest for scientific research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-3-4-13(18)9-15(11)19-16(21)10-20(2)24(22,23)14-7-5-12(17)6-8-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMTDNRWHFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-chloro-2-methylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with chloroacetyl chloride to form an intermediate acetamide.

    Sulfonamidation: Finally, the intermediate acetamide reacts with N-methyl-4-chlorobenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(N-methylbenzenesulfonamido)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-bromobenzenesulfonamido)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-fluorobenzenesulfonamido)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is unique due to the presence of both chloro and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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